
1-(4-Cyclopropylthiazol-2-yl)-3-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound of interest falls into a broader category of organic molecules known for their complex synthesis routes and potential applications in various fields such as medicinal chemistry and material science. The synthesis and analysis of such compounds involve multiple steps, including the formation of the core structure, functionalization, and characterization of physical and chemical properties.
Synthesis Analysis
Synthesis of complex urea derivatives often involves multi-step reactions, starting from simple precursors to gradually build up the desired molecular structure. A common approach includes the use of isocyanate intermediates that react with amines or other nucleophiles to form urea linkages. For example, the synthesis of deuterium-labeled AR-A014418, a related compound, demonstrates a seven-step synthesis process starting from commercially available precursors, achieving a 21% overall yield (Liang et al., 2020).
Molecular Structure Analysis
The molecular structure of urea derivatives is characterized using techniques such as X-ray crystallography, NMR spectroscopy, and vibrational spectroscopy. These methods allow for the detailed analysis of the compound's geometry, electronic structure, and intermolecular interactions. For instance, theoretical investigations on a cyclopropylmethoxy methylated compound reveal insights into its molecular structure and vibrational wavenumbers, along with HOMO-LUMO energy gap and NBO studies, highlighting the compound's potential in nonlinear optical applications (Al-Abdullah et al., 2014).
Chemical Reactions and Properties
Chemical reactions involving urea derivatives can include nucleophilic addition, cycloaddition, and rearrangement reactions. These reactions are pivotal in modifying the chemical structure to introduce new functional groups or to alter existing ones for specific applications. The Lossen rearrangement, for example, has been employed for the synthesis of hydroxamic acids and ureas from carboxylic acids, showcasing the versatility of urea compounds in synthetic chemistry (Thalluri et al., 2014).
Propiedades
IUPAC Name |
1-(4-cyclopropyl-1,3-thiazol-2-yl)-3-[2-[2-(2,5-dioxopyrrolidin-1-yl)ethoxy]ethyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N4O4S/c20-12-3-4-13(21)19(12)6-8-23-7-5-16-14(22)18-15-17-11(9-24-15)10-1-2-10/h9-10H,1-8H2,(H2,16,17,18,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHAWXFZMBYWBFW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CSC(=N2)NC(=O)NCCOCCN3C(=O)CCC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Cyclopropylthiazol-2-yl)-3-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)urea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


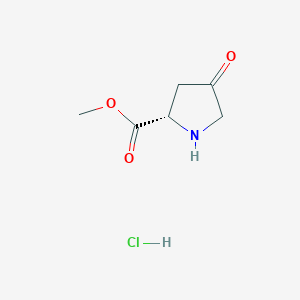

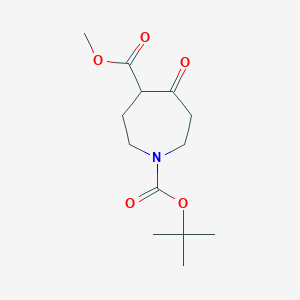


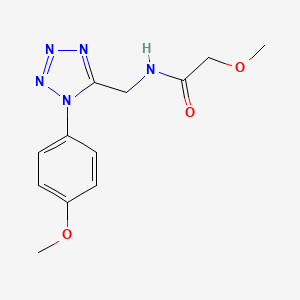
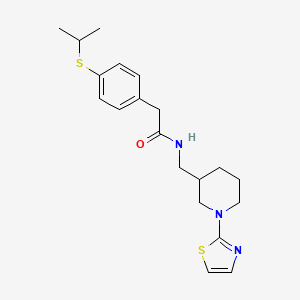
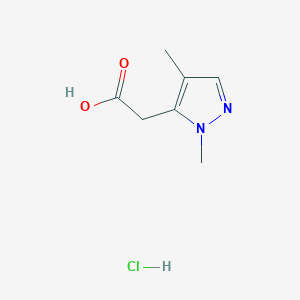
![[4-(5,6-dimethyl-1H-1,3-benzodiazol-2-yl)phenyl]methanamine dihydrochloride](/img/structure/B2497444.png)
![N-cyclopropyl-3-[(2-methyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzothiazepin-7-yl)sulfonyl]propanamide](/img/structure/B2497445.png)

![3,4,5-Trimethoxy-N-{4-[3-(trifluoromethyl)phenoxy]but-2-YN-1-YL}benzamide](/img/structure/B2497448.png)
![N-(2-ethoxybenzyl)-1-(4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)piperidine-3-carboxamide](/img/structure/B2497449.png)